molecular formula C20H19ClN4O3 B2504074 2-(3-chlorobenzyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941960-15-2

2-(3-chlorobenzyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione

Cat. No. B2504074
CAS RN: 941960-15-2
M. Wt: 398.85
InChI Key: UTBSBKZJZJGGSY-UHFFFAOYSA-N
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Description

1,2,4-Triazines are six-membered heterocyclic compounds possessing three nitrogen atoms in their structure . They and their derivatives have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, antihypertensive, cardiotonic, neuroleptic, nootropic, antihistaminergic, tuberculostatic, antiviral, anti-protozoal, estrogen receptor modulators, antimalarial, cyclin-dependent kinase inhibitors, antimicrobial, and antiparasitic activities .


Synthesis Analysis

The synthesis of 1,2,4-triazine derivatives often involves the use of cyanuric chloride and a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester, and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds .


Molecular Structure Analysis

The triazine structure is a heterocyclic ring, analogous to the six-membered benzene ring but with three carbons replaced by nitrogens . The three isomers of triazine are distinguished from each other by the positions of their nitrogen atoms, and are referred to 1,2,3-triazine,1,2,4-triazine, and 1,3,5-triazine .


Chemical Reactions Analysis

The reactions of 1,2,4-triazine derivatives often involve various organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : A range of studies focus on the synthesis of imidazo[1,2-a][1,2,4]triazines, a class to which the specified compound belongs. These synthesis techniques often involve reactions under alkaline conditions or selective alkylation, as noted in the synthesis of similar compounds (Sa̧czewski & Gdaniec, 1987).
  • Crystal Structure Analysis : The crystal structure of derivatives within this class has been determined, providing insights into their molecular configuration, as in the case of 2-(alkylthio)-7,8-dihydroimidazo[1,2-a]-1,3,5-triazine-4(6H)-thiones (Sa̧czewski & Gdaniec, 1987).

Biological Activities and Applications

  • Antitumor Activity : Derivatives of imidazo[2,1-c][1,2,4]triazine, similar to the compound , have been identified for their antitumor activities. These compounds have shown varying levels of effectiveness against different cancer cell lines, highlighting their potential in cancer treatment research (Sztanke et al., 2007).
  • Antimicrobial Properties : Imidazo[1,2-a]-s-triazine derivatives have been synthesized and tested for antiviral activities, showing moderate effectiveness against certain viruses. This indicates the potential for these compounds to be used in developing antiviral medications (Kim et al., 1978).

Chemical Transformations and Reactions

  • Chemical Transformation Studies : Research has been conducted on the thermolysis of related compounds, leading to the formation of new derivatives. These studies are important for understanding the reactivity and potential applications of these compounds in various fields, including pharmaceuticals (Pozharskii et al., 1992).

Mechanism of Action

The mechanism of action of 1,2,4-triazine derivatives in biological systems is diverse and depends on their specific chemical structure. Some 1,2,4-triazine derivatives have been found to exhibit antitumor properties, while others have shown significant aromatase inhibitory activity .

Future Directions

The future directions for research on 1,2,4-triazine derivatives are likely to involve further exploration of their biological activities and potential applications in medicine. This could include the development of new synthetic methods, the design of novel derivatives with enhanced biological activity, and detailed studies of their mechanisms of action .

properties

IUPAC Name

2-[(3-chlorophenyl)methyl]-8-(4-ethoxyphenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3/c1-2-28-17-8-6-16(7-9-17)23-10-11-24-18(26)19(27)25(22-20(23)24)13-14-4-3-5-15(21)12-14/h3-9,12H,2,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTBSBKZJZJGGSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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